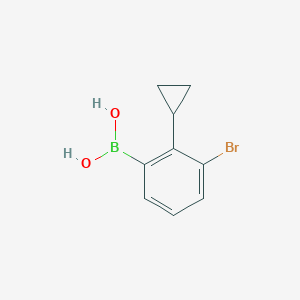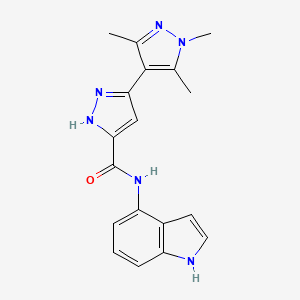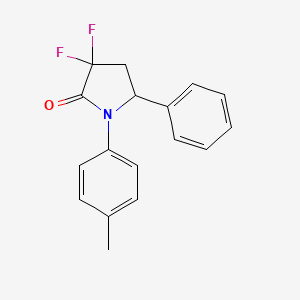
Penitremone-A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penitremone-A is a microbial metabolite produced by certain species of the Penicillium genus. It is characterized by a unique indole-isoprenoid skeleton with a 10-keto, 11,33-dihydro-variant structure. This compound is an isomer of penitrem E and shares similar tremorgenic properties .
Méthodes De Préparation
Penitremone-A is synthesized by Penicillium species through a series of enzymatic reactions. The synthetic route involves the use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound. The principal metabolite this compound is produced alongside penitrem A by Penicillium species . Industrial production methods typically involve the cultivation of Penicillium species under controlled conditions to optimize the yield of this compound.
Analyse Des Réactions Chimiques
Penitremone-A undergoes various chemical reactions, including reduction and oxidation. Reduction of the carbonyl group in this compound with sodium borohydride (NaBH4) alters its tremorgenic activity . Common reagents used in these reactions include reducing agents like NaBH4 and oxidizing agents. The major products formed from these reactions include reduced or oxidized variants of this compound, which can provide insights into the structure-activity relationships of tremorgenic mycotoxins.
Applications De Recherche Scientifique
Penitremone-A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the structure-activity relationships of tremorgenic mycotoxins, which are compounds that can cause neurological disorders in agricultural ruminants .
Mécanisme D'action
The mechanism of action of penitremone-A involves its interaction with molecular targets in the central nervous system. This compound impairs gamma-aminobutyric acid (GABA) neurotransmission and antagonizes high-conductance calcium-activated potassium channels. This results in the spontaneous release of excitatory amino acids like glutamate and aspartate, leading to imbalanced GABAergic signaling and neurological disorders such as tremors . This compound also induces the production of reactive oxygen species (ROS) in neutrophil granulocytes, causing tissue damage in the brain and other organs .
Comparaison Avec Des Composés Similaires
Penitremone-A is similar to other penitrem metabolites, such as penitrem B, penitrem C, and penitrem E. These compounds share a similar indole-isoprenoid skeleton but differ in their specific functional groups and tremorgenic activities . This compound is unique due to its 10-keto, 11,33-dihydro-variant structure, which distinguishes it from other penitrem metabolites .
Propriétés
Formule moléculaire |
C37H45NO6 |
|---|---|
Poids moléculaire |
599.8 g/mol |
Nom IUPAC |
5,9-dihydroxy-15,16,24,33,33-pentamethyl-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19(30),20,22(29)-tetraen-23-one |
InChI |
InChI=1S/C37H45NO6/c1-15(2)29-28(40)32-37(44-32)22(42-29)11-12-34(6)35(7)19(10-13-36(34,37)41)30-26-25-21(38-31(26)35)9-8-17-24(25)23-18(16(3)27(17)39)14-20(23)33(4,5)43-30/h8-9,16,18-20,22-23,28-30,32,38,40-41H,1,10-14H2,2-7H3 |
Clé InChI |
CAWZUZRJLGSYNE-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC3C2C4=C(C1=O)C=CC5=C4C6=C(N5)C7(C(C6OC3(C)C)CCC8(C7(CCC9C81C(O1)C(C(O9)C(=C)C)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate](/img/structure/B14090020.png)



![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090044.png)

![7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090057.png)
![2-benzyl-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14090061.png)



![3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B14090084.png)

![Methyl 4-{6-methoxy-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090091.png)
